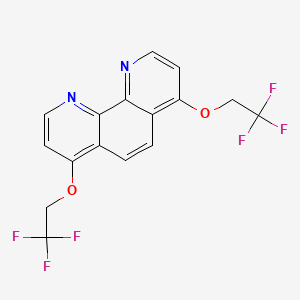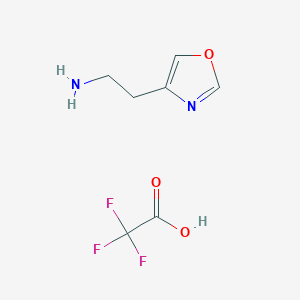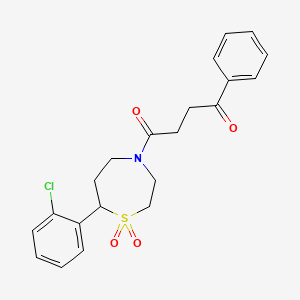![molecular formula C19H14ClN3O3S B2354737 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide CAS No. 1105222-65-8](/img/structure/B2354737.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the molecular formula C23H20ClN3O4S . It has an average mass of 469.941 Da and a monoisotopic mass of 469.086304 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a thieno[3,2-d]pyrimidin-3(4H)-yl group, a chlorophenyl group, and a furylmethyl group .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, and a molar refractivity of 124.9±0.5 cm3 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 108 Å2, and it has a polarizability of 49.5±0.5 10-24cm3 . It also has 7 freely rotating bonds .Scientific Research Applications
Antibacterial Properties
- Synthesized compounds, including variations of thieno[3,2-d]pyrimidine derivatives, have shown potential as antibacterial agents against both gram-positive and gram-negative bacteria. These include Staphylococcus aureus and Escherichia coli, with moderate to good activity observed in some compounds (Desai et al., 2008).
Antitumor Activity
- Certain derivatives of pyrazolo[3,4-d]pyrimidine, including those similar to the 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide, have been synthesized and evaluated for their antitumor properties. For example, some derivatives demonstrated mild to moderate activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).
Antinociceptive and Anti-inflammatory Properties
- Derivatives of thiazolopyrimidine have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities. Some derivatives exhibited significant activity in these areas, showcasing the potential of thieno[3,2-d]pyrimidine compounds in pain and inflammation management (Selvam et al., 2012).
Crystal Structure Analysis
- Studies on the crystal structures of related compounds, including those with a thieno[3,2-d]pyrimidin-4-yl framework, have been conducted. These studies are crucial for understanding the molecular configuration and potential reactivity of such compounds (Subasri et al., 2017).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic and quantum mechanical studies on similar compounds have been performed, focusing on their electronic properties and potential applications in fields like dye-sensitized solar cells (DSSCs). Such studies provide insights into the molecular behavior and applications of thieno[3,2-d]pyrimidine derivatives in advanced material sciences (Mary et al., 2020).
Antiepileptic Properties
- Novel derivatives of thiazolopyrimidine have been designed and synthesized, with some showing promising results in antiepileptic activity. These findings suggest the potential of thieno[3,2-d]pyrimidine compounds in the development of new antiepileptic drugs (Karthick et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-5-3-12(4-6-13)15-10-27-18-17(15)22-11-23(19(18)25)9-16(24)21-8-14-2-1-7-26-14/h1-7,10-11H,8-9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKAQJFVVBENAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2354657.png)

![2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2354659.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2354662.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2354664.png)




![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)
